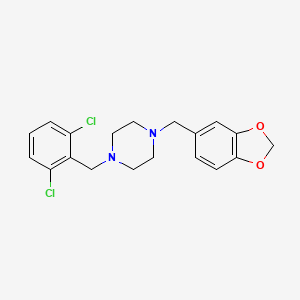
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,6-dichlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,6-dichlorobenzyl)piperazine, often referred to as BDP , is a piperazine derivative. Its chemical structure consists of a piperazine ring substituted with a benzodioxole group and a dichlorobenzyl moiety. Let’s break down its components:
Piperazine ring: The piperazine core is a six-membered heterocycle containing two nitrogen atoms. Piperazines are commonly found in pharmaceuticals due to their diverse biological activities.
Benzodioxole group: This fused aromatic ring system comprises a benzene ring and a dioxole (1,3-dioxole) ring. It imparts unique properties to BDP.
Dichlorobenzyl substituent: The dichlorobenzyl group enhances lipophilicity and influences the compound’s pharmacokinetics.
Preparation Methods
BDP can be synthesized through various routes. Here are some common synthetic methods:
Reductive Amination:
Industrial Production:
Chemical Reactions Analysis
BDP undergoes several chemical reactions:
Major Products:
Scientific Research Applications
BDP finds applications in various fields:
Mechanism of Action
- BDP’s mechanism of action depends on its specific derivative.
- It may interact with neurotransmitter receptors, enzymes, or other cellular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness of BDP:
Properties
Molecular Formula |
C19H20Cl2N2O2 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,6-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-16-2-1-3-17(21)15(16)12-23-8-6-22(7-9-23)11-14-4-5-18-19(10-14)25-13-24-18/h1-5,10H,6-9,11-13H2 |
InChI Key |
XRFNOQRWIWZBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


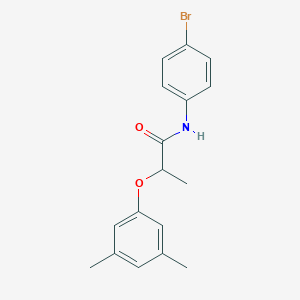
![5'-[(2,4-Dichlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide](/img/structure/B10973900.png)
![Ethyl 2-{[(1-adamantylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B10973904.png)

![5-methyl-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B10973920.png)
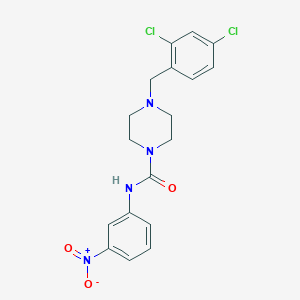
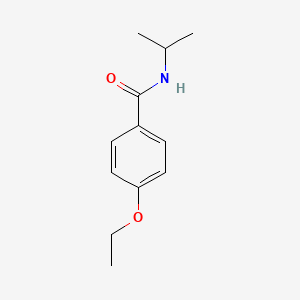
methanone](/img/structure/B10973937.png)
![N-(2,4-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10973941.png)

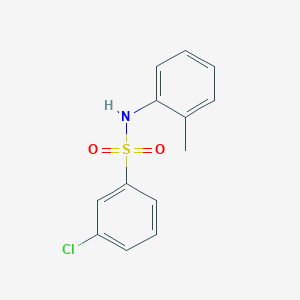
![N-(3-methylbenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10973960.png)
![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole](/img/structure/B10973961.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10973962.png)
